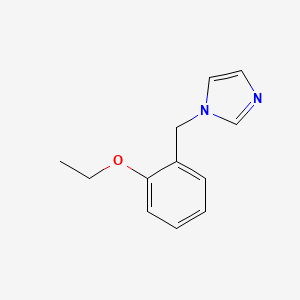

1-(2-Ethoxybenzyl)-1H-imidazole

Description

1-(2-Ethoxybenzyl)-1H-imidazole is an imidazole derivative featuring a 2-ethoxybenzyl substituent at the N1 position of the imidazole core.

Properties

CAS No. |

102993-76-0 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.257 |

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]imidazole |

InChI |

InChI=1S/C12H14N2O/c1-2-15-12-6-4-3-5-11(12)9-14-8-7-13-10-14/h3-8,10H,2,9H2,1H3 |

InChI Key |

QZLYZRAAFUNBLY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CN2C=CN=C2 |

Synonyms |

1H-Imidazole,1-[(2-ethoxyphenyl)methyl]-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The ethoxy group is electron-donating, contrasting with electron-withdrawing fluorine substituents in UR-4056 ().

- Substituent Position : Ortho-substitution on the benzyl group may hinder rotational freedom compared to para-substituted analogs.

Pharmacological Activity Comparisons

Antiepileptic Potential

- 1-(Naphthylalkyl)-1H-imidazole Analogs : These compounds demonstrated antiepileptic activity in the Maximal Electroshock (MES) test, with pED₅₀ values ranging from 4.2 to 5.7. The naphthylalkyl chain’s length and branching significantly impacted potency due to hydrophobic interactions with target receptors .

Anticancer Activity

- 1-(3′,4′,5′-Trimethoxyphenyl)-1H-imidazole : Exhibited potent tubulin polymerization inhibition (IC₅₀ = 51 nM) due to the trimethoxyphenyl moiety mimicking the colchicine-binding site .

- Comparison : The ethoxybenzyl group lacks the multiple methoxy substituents required for strong tubulin binding, suggesting weaker anticancer activity unless modified.

Antifungal Activity

Challenges :

- Regioselectivity : Competing alkylation at N3 of imidazole may require protective groups.

- Ortho-Substituent Effects : Steric hindrance from the ethoxy group could reduce reaction yields, similar to difficulties in synthesizing 2-(2-methoxyphenyl)-1H-imidazole ().

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.